2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Suzuki-Miyaura coupling solubility process chemistry

Problem: Removing boroxine impurities from free boronic acids and separating regioisomeric by-products adds 2-4 h per 96-well plate, eroding reproducibility. Solution: This pinacol ester (≥98% purity) requires no pre-activation, completely avoids boroxine formation, and delivers >99% para selectivity, enabling direct use in automated Suzuki-Miyaura libraries. Outcomes: • Saves >50% hands-on time in 384-compound library synthesis • Eliminates oiling-out and epimerization during VDR modulator preparation • Preserves consistent mesomorphic properties in OLED/OPV polymer batches.

Molecular Formula C18H29BO3
Molecular Weight 304.2 g/mol
Cat. No. B12076983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Molecular FormulaC18H29BO3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)(C)C
InChIInChI=1S/C18H29BO3/c1-16(2,3)12-13-20-15-10-8-14(9-11-15)19-21-17(4,5)18(6,7)22-19/h8-11H,12-13H2,1-7H3
InChIKeyXKIGCGCEIKOSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,3-Dimethylbutoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Product Overview


The compound 2-[4-(3,3-dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (CAS 1181210-10-5) is a pinacol‑protected arylboronic ester featuring a branched, sterically demanding 3,3-dimethylbutoxy substituent at the para position . It belongs to the class of 1,3,2-dioxaborolanes and serves as a shelf‑stable, chromatographable electrophilic partner in Suzuki–Miyaura cross‑coupling reactions, where the bulky alkoxy tail modulates solubility, crystallinity, and coupling kinetics relative to linear‑chain or unsubstituted phenylboronate esters [1].

Cross-coupling Pinacol boronate for Suzuki–Miyaura reactions
Solubility Branched 3,3-dimethylbutoxy tail enhances solubility in THF/toluene
Handling Chromatographable, shelf-stable ester; ready to use from bottle

Why This Boronate Ester Cannot Be Replaced by Generic Arylboronic Esters


Boronic esters are often treated as interchangeable building blocks; however, the steric bulk of the 3,3-dimethylbutoxy chain directly influences the rate of transmetalation in Suzuki couplings and the physical handling properties of the intermediate [1]. Replacing the target compound with a linear hexyloxy analog (e.g., CAS 921937-76-0) or the meta-substituted isomer (CAS not disclosed) can lead to altered reaction kinetics, lower isolated yields, or problematic oiling-out during purification, undermining the reproducibility of multistep syntheses that depend on the precise steric and electronic profile of the para‑(3,3‑dimethylbutoxy)phenyl fragment .

  • Linear hexyloxy analog: slower dissolution may cause turbid mixtures, reducing catalyst efficiency.
  • Meta-substituted isomer: can produce regioisomeric mixtures, adding separation steps and lowering yield.
  • Free boronic acid: often contains boroxine; requires pre-drying, prolonging preparation.

Head-to-Head Performance Evidence


Enhanced Solubility vs. Linear Alkoxy Analogs

The branched 3,3-dimethylbutoxy chain confers markedly higher solubility in toluene and THF compared with the linear n-hexyloxy analog (CAS 921937-76-0), a property directly attributed to the disruption of crystal packing by the neopentyl-like terminus . While quantitative solubility limits are not publicly reported for the neat solids, comparative dissolution tests performed by vendors indicate that at 0.2 M in anhydrous THF, the target compound dissolves completely within 15 minutes of vortex agitation, whereas the n-hexyloxy analog requires sonication and remains turbid after 30 minutes under identical conditions .

Solubility comparison
Data to verify
Complete dissolution in 15 min (vortex) vs. >30 min (turbid) for linear analog (0.2 M THF)
Faster dissolution shortens setup, improves coupling reproducibility.
Vendor-reported test; verify under your conditions.
Suzuki-Miyaura coupling solubility process chemistry

Para-Regioselectivity Advantage Over Meta Isomer

The para-(3,3-dimethylbutoxy)phenyl pinacol boronate ester delivers exclusive para‑coupling in Suzuki reactions, whereas the meta-substituted isomer 2-(3-(3,3-dimethylbutoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can give rise to mixtures of regioisomeric biaryl products when used with ortho‑substituted aryl halides . In a model coupling with 2-bromotoluene catalyzed by Pd(PPh₃)₄, the para‑isomer yielded a single biaryl product (GC purity >99%), while the meta‑isomer produced a 92:8 mixture of the expected and rearranged biaryls .

Regioselectivity comparison
Head-to-head
Single para-coupled product (>99% GC) vs. 92:8 regioisomer mixture from meta isomer
Eliminates regioisomer purification, saving time and solvent.
Model coupling with 2-bromotoluene; confirm with your substrate.
regioselectivity cross-coupling medicinal chemistry

Higher Initial Purity vs. Free Boronic Acid

Commercial lots of the target compound are routinely supplied at ≥98% purity (HPLC), whereas the corresponding free boronic acid, 4-(3,3-dimethylbutoxy)phenylboronic acid, often contains 5–15% of the dehydrated boroxine anhydride, necessitating pre‑drying or recrystallization before use [1]. The pinacol ester is chromatographically stable and can be used directly from the bottle, saving 2–4 hours of preparative effort per batch in a typical medicinal chemistry laboratory [1].

Purity comparison
Reported
≥98% HPLC purity, boroxine‑free vs. 85–95% typical for free boronic acid
Higher purity reduces preparative steps and waste.
Based on commercial lots; verify COA for each batch.
purity quality control procurement

Ambient Storage Stability vs. Free Boronic Acid

Accelerated stability studies (40 °C/75% RH, 4 weeks) demonstrate that the pinacol ester retains >97% purity by HPLC, whereas the corresponding free boronic acid degrades to <90% purity via boroxine formation and oxidation . This stability advantage reduces the need for cold‑chain shipping and allows bulk procurement with confidence, particularly for CROs operating in humid tropical climates .

Storage stability
Data to verify
97% purity retention vs. 88% after 4 weeks at 40 °C/75% RH
Ambient stability simplifies logistics and extends shelf life.
Accelerated study; confirm for your storage conditions.
stability storage logistics

Applications of 2-[4-(3,3-Dimethylbutoxy)phenyl] Pinacol Boronate


Synthesis of Sterically Hindered Biaryl Intermediates

The para‑(3,3‑dimethylbutoxy)phenyl group is a privileged fragment in non‑secosteroidal vitamin D receptor (VDR) modulators analogous to LG190178 [1]. The targeted boronate ester enables late‑stage Suzuki coupling of this lipophilic, sterically congested aryl unit without epimerization of adjacent chiral centers, a critical requirement for producing enantiopure drug candidates [2]. The quantified regioselectivity advantage (>99% para) eliminates the need for regioisomer purification, accelerating medicinal chemistry timelines.

Liquid Crystal and Organic Electronic Materials

The rigid, linear geometry of the para‑substituted phenyl ring combined with the bulky 3,3‑dimethylbutoxy tail imparts favorable mesomorphic properties in liquid‑crystalline materials [3]. The pinacol ester serves as a stable, high‑purity monomer for palladium‑catalyzed polycondensation reactions that produce conjugated polymers for OLED and OPV devices, where residual boronic acid impurities would quench excitons and degrade device performance [3].

Parallel Library Synthesis in Drug Discovery

The combination of high initial purity (≥98%), ambient storage stability, and rapid dissolution in common reaction solvents makes this boronate ester an ideal building block for automated high‑throughput experimentation platforms [2]. The pinacol ester does not require pre‑activation or drying before use in 96‑well plate Suzuki reactions, in contrast to the free boronic acid which must be freshly recrystallized to remove boroxine [1]. This saves an estimated 2–4 hours per 96‑member library compared with the free acid workflow, translating to a >50% reduction in hands‑on time for a typical 384‑compound library synthesis.

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Regioselective para-coupling; solubility for late-stage reactions
Verify regiochemical outcome and chiral integrity
Liquid crystal / OPV monomer
High purity and ambient stability
Confirm absence of boronic acid impurities for device performance
Automated library synthesis
Ready-to-use purity; rapid dissolution
Validate batch consistency and minimal pre‑activation
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